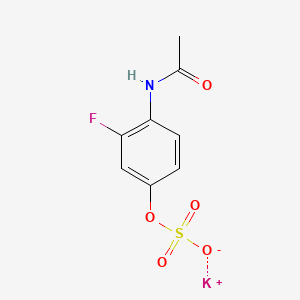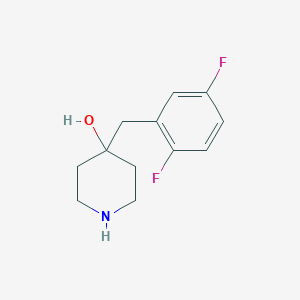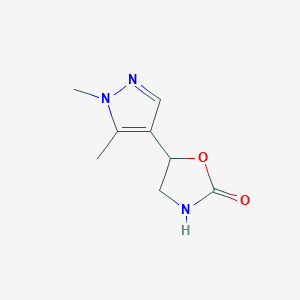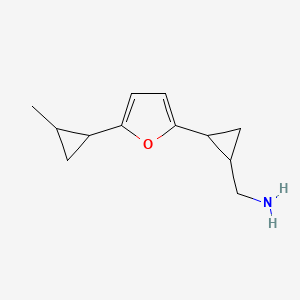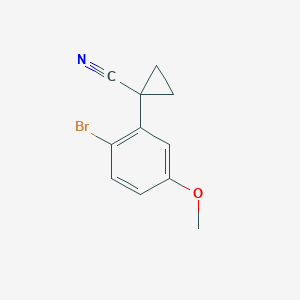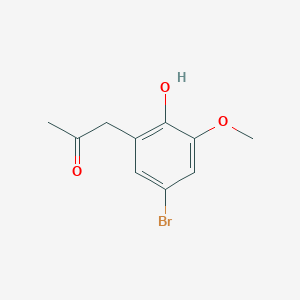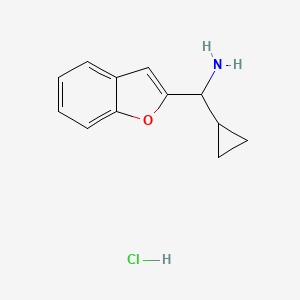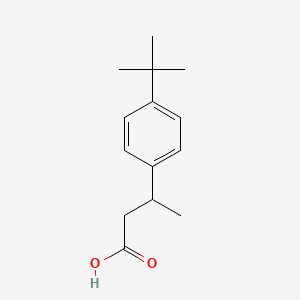
3-(4-Tert-butylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2. It is a white crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by a butanoic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Tert-butylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 4-tert-butylbenzene with butyryl chloride, followed by hydrolysis of the resulting ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process. The resulting product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: 4-tert-Butylbenzoic acid or 4-tert-butylbenzaldehyde.
Reduction: 3-(4-tert-Butylphenyl)butanol or 3-(4-tert-Butylphenyl)butanal.
Substitution: 4-tert-Butyl-2-nitrophenylbutanoic acid or 4-tert-Butyl-2-bromophenylbutanoic acid.
Aplicaciones Científicas De Investigación
3-(4-Tert-butylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-Tert-butylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Tert-butylphenyl)propanoic acid
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
Comparison
3-(4-Tert-butylphenyl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and physical properties compared to similar compounds. For example, 3-(4-Tert-butylphenyl)propanoic acid has a shorter carbon chain, affecting its reactivity and solubility. 4-tert-Butylphenylboronic acid and 4-tert-Butylphenol lack the carboxylic acid group, resulting in different chemical behaviors and applications.
Propiedades
Número CAS |
15954-43-5 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10(9-13(15)16)11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |
Clave InChI |
QHKVITXUYYFTOY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)
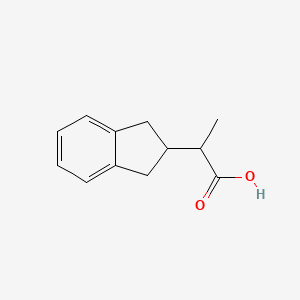
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
